2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline
Description
Properties
IUPAC Name |
2-(2-phenylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)14-10-11-18(16(23)12-14)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGAERRTKFYAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline typically involves the following steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 2-bromobiphenyl with sodium phenoxide under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction. This can be accomplished using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Amination: The final step involves the introduction of the aniline moiety through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with aniline under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C₁₉H₁₄F₃NO . It has a molecular weight of 329.3219909667969 . The compound is identified by the CAS number 340018-76-0 and the MDL number MFCD01117602 . It is supplied by Matrix Scientific .
Hazard Information
This chemical is labeled as an irritant .
Potential Applications
While specific applications of 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline are not detailed in the provided search results, the search results do point to applications of related compounds.
Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease
Research has been done on non-covalent inhibitors of SARS-CoV-2 papain-like protease (PLpro) for treating acute infection of SARS-CoV-2 . Compound 10 exhibited strong antiviral effects and significant lung accumulation and was effective in a mouse model of SARS-CoV-2 infection, as well as against several SARS-CoV-2 variants .
Quinazoline Derivatives
Quinazoline derivatives have been researched for potential bioactive scaffolds in medicinal chemistry . Some potential applications include:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Comparative Data
Key Comparative Insights
Electronic and Steric Effects
Solubility and Stability
- Metabolic Stability: The -CF₃ group enhances resistance to oxidative degradation compared to -OCH₃ or -Cl substituents, as seen in fluorinated agrochemicals (e.g., ) .
Biological Activity
2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline, a compound characterized by its unique structural features including a biphenyl group, an aniline moiety, and a trifluoromethyl group, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₉H₁₄F₃NO
- Molecular Weight : 329.32 g/mol
- CAS Number : 340018-76-0
- MDL Number : MFCD01117602
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to effectively penetrate biological membranes. This compound can modulate the activity of various enzymes and receptors, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which could result in altered cellular processes and apoptosis in cancer cells.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have shown promising results:
- Cell Line Testing : The compound exhibited significant cytotoxicity against multiple cancer cell lines. For instance, in assays conducted on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, IC50 values were reported at approximately 2.09 μM and 2.08 μM respectively .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 2.09 |
| HepG2 | 2.08 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It demonstrated effectiveness against various bacterial strains, indicating potential as a new antimicrobial agent.
Study 1: Anticancer Efficacy
A study published in the European Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and highlighted that modifications in the trifluoromethyl position significantly influenced anticancer efficacy. The study found that derivatives with enhanced lipophilicity showed improved activity against cancer cell lines .
Study 2: Enzyme Inhibition
Research indicated that the compound acts as an inhibitor for specific kinases involved in cancer progression. For example, it was noted that modifications to the biphenyl moiety could enhance binding affinity to target kinases such as EGFR, with some derivatives showing IC50 values as low as 10 nM .
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Position of Trifluoromethyl | Anticancer Activity (IC50) |
|---|---|---|
| 2-([1,1'-Biphenyl]-2-yloxy)-4-(trifluoromethyl)-aniline | 4 | TBD |
| 2-([1,1'-Biphenyl]-2-yloxy)-6-(trifluoromethyl)-aniline | 6 | TBD |
This comparison underscores the significance of trifluoromethyl positioning on biological activity.
Q & A
Q. What are the common synthetic routes for preparing 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline, and what critical parameters influence reaction yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination , leveraging palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos. Key parameters include:
- Catalyst system : Palladium with electron-rich ligands enhances aryl ether bond formation .
- Solvent : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .
- Temperature : Reactions often require heating (e.g., 110°C) to activate coupling steps .
- Purification : Reverse-phase or silica gel column chromatography is critical for isolating the final product .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves biphenyl connectivity and trifluoromethyl group integration. For example, aromatic protons near the trifluoromethyl group show distinct splitting patterns .
- FTIR : Confirms amine (-NH₂) and ether (-O-) functional groups via N-H stretching (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. How does the solubility and stability of 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline vary under different experimental conditions?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Co-solvents like ethanol can enhance solubility in aqueous mixtures .
- Stability : The aniline group is sensitive to oxidation. Store under inert gas (N₂/Ar) at -20°C. Avoid prolonged exposure to light or acidic conditions to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline in cross-coupling reactions?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary:
- Catalyst loading : Lower Pd concentrations (0.5–2 mol%) reduce costs without sacrificing yield .
- Ligand selection : Bulky ligands (e.g., SPhos) suppress side reactions in Suzuki couplings .
- Base choice : Potassium carbonate or phosphate bases improve deprotonation efficiency in amination steps .
- Reaction time : Monitor via TLC/LCMS to terminate reactions at optimal conversion .
Q. What strategies can resolve contradictions in spectroscopic data for 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals by correlating ¹H-¹³C couplings .
- Isotopic labeling : Introduce deuterated analogs to confirm NMR assignments .
- Computational modeling : Compare experimental IR/NMR with DFT-predicted spectra to validate structural hypotheses .
Q. How can computational methods evaluate the electronic effects of substituents on the reactivity of 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The trifluoromethyl group withdraws electron density, activating the aniline ring for electrophilic substitution .
- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) by simulating interactions with the biphenyl scaffold .
Q. What in vitro assays are suitable for assessing the biological activity of 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based substrates .
- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .
- Protein binding studies : Employ surface plasmon resonance (SPR) to measure affinity for serum albumin or target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
